molecular formula C4H4Cl2N2O B13839453 3,4-bis(chloromethyl)-1,2,5-Oxadiazole CAS No. 53601-88-0

3,4-bis(chloromethyl)-1,2,5-Oxadiazole

Cat. No.: B13839453
CAS No.: 53601-88-0
M. Wt: 166.99 g/mol
InChI Key: SECPUWPTTFABIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-bis(chloromethyl)-1,2,5-Oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chloromethyl groups attached to the 3rd and 4th positions of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis(chloromethyl)-1,2,5-Oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-bis(chloromethyl)-1,2,5-Oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, leading to the formation of new compounds.

    Oxidation Reactions: The compound can undergo oxidation to form oxadiazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced oxadiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, oxidized oxadiazole compounds, and reduced oxadiazole derivatives

Scientific Research Applications

3,4-bis(chloromethyl)-1,2,5-Oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-bis(chloromethyl)-1,2,5-Oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(chloromethyl)-1,1’-biphenyl: A compound with similar chloromethyl groups but a different core structure.

    3,4-Dichloromethyl-1,2,5-thiadiazole: A thiadiazole derivative with similar chloromethyl groups.

    3,4-Dichloromethyl-1,2,5-triazole: A triazole derivative with similar chloromethyl groups.

Uniqueness

3,4-bis(chloromethyl)-1,2,5-Oxadiazole is unique due to its specific oxadiazole ring structure and the presence of two chloromethyl groups

Properties

CAS No.

53601-88-0

Molecular Formula

C4H4Cl2N2O

Molecular Weight

166.99 g/mol

IUPAC Name

3,4-bis(chloromethyl)-1,2,5-oxadiazole

InChI

InChI=1S/C4H4Cl2N2O/c5-1-3-4(2-6)8-9-7-3/h1-2H2

InChI Key

SECPUWPTTFABIZ-UHFFFAOYSA-N

Canonical SMILES

C(C1=NON=C1CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.